molecular formula C8H15N3O B13063085 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol

4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol

Cat. No.: B13063085
M. Wt: 169.22 g/mol
InChI Key: AAZBRLOOGVNFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of an amino group and a hydroxyl group in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol typically involves the formation of the pyrazole ring followed by functionalization. One common method is the reaction of hydrazine with β-ketoesters or β-diketones to form the pyrazole ring. The amino group can be introduced through nucleophilic substitution reactions, while the hydroxyl group can be added via reduction or hydrolysis reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity. Techniques such as crystallization and chromatography are used for purification .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its structure provides a balance of hydrophilic and hydrophobic properties, making it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

4-(3-amino-4-methylpyrazol-1-yl)butan-2-ol

InChI

InChI=1S/C8H15N3O/c1-6-5-11(10-8(6)9)4-3-7(2)12/h5,7,12H,3-4H2,1-2H3,(H2,9,10)

InChI Key

AAZBRLOOGVNFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC(C)O

Origin of Product

United States

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